molecular formula C12H18ClNO2 B1382583 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride CAS No. 1803561-05-8

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride

Cat. No. B1382583
CAS RN: 1803561-05-8
M. Wt: 243.73 g/mol
InChI Key: QRQGYGQQJMLUMX-UHFFFAOYSA-N
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Description

“2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride” is an amino acid derivative with a unique structure . It has a molecular weight of 243.73 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is “2-amino-3-mesitylpropanoic acid hydrochloride” and its InChI code is "1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H" . This suggests that the compound contains a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon of a propanoic acid molecule, with an amino group on the second carbon.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 243.73 .

Scientific Research Applications

Interaction with Somatostatin Receptors

This compound has been identified to interact with somatostatin receptors in the human body . The interaction is facilitated by the compound’s pharmacophore, an aromatic ring, which engages with a hydrophobic pocket on the receptor. This interaction is crucial for understanding the modulation of somatostatin, which is significant in regulating endocrine and nervous system functions.

Enantiomer Analysis

The compound is known to be an enantiomer of (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid . This aspect is particularly important in pharmaceutical research, where the different enantiomers of a compound can have vastly different biological activities and therapeutic effects.

Pharmaceutical Testing

Due to its interaction with somatostatin receptors, this compound is used in pharmaceutical testing as a reference standard to ensure the accuracy of experimental results . It serves as a benchmark for comparing the efficacy and potency of newly synthesized compounds targeting similar receptors.

Conformational Analysis

The compound’s structure allows for conformational analysis to understand its binding properties . This analysis can provide insights into the stability of the compound when bound to receptors and can be used to design more effective somatostatin analogs.

Non-Natural Amino Acid Incorporation

As a non-natural amino acid, this compound can be incorporated into peptides to study the effects of such modifications on peptide structure and function . This application is valuable in the development of peptide-based drugs with improved stability and bioavailability.

Computational Drug Design

The detailed structural information available for this compound enables computational drug design efforts . By simulating its interactions with various receptors, researchers can predict the behavior of similar compounds and streamline the drug development process.

Peptide Hormone Research

The compound’s ability to interact with hormone receptors makes it a useful tool in peptide hormone research . It can help in understanding the binding dynamics and activity modulation of hormones, leading to the development of new therapeutic agents.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules . Its reactivity and structural features make it a versatile precursor for various synthetic pathways.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is the somatostatin receptors in the human body . Somatostatin receptors play a crucial role in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin.

Mode of Action

The compound interacts with its targets through its pharmacophore , an aromatic ring . This aromatic ring interacts with a hydrophobic pocket on the somatostatin receptor . This interaction triggers a series of biochemical reactions that lead to the inhibition of hormone secretion.

properties

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGYGQQJMLUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride

CAS RN

1803561-05-8
Record name 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride
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